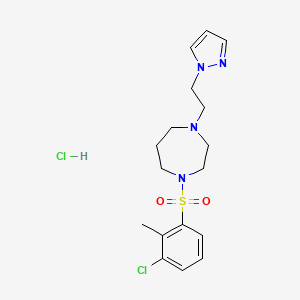

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O2S.ClH/c1-15-16(18)5-2-6-17(15)25(23,24)22-10-4-8-20(12-14-22)11-13-21-9-3-7-19-21;/h2-3,5-7,9H,4,8,10-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHIVBXOYDSBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the ethyl linker: The pyrazole ring is then alkylated with an appropriate ethyl halide.

Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a suitable dihalide.

Introduction of the sulfonyl group: The diazepane ring is sulfonylated using a sulfonyl chloride.

Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the diazepane ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic uses:

- Anticancer Activity : Studies have shown that compounds with similar structures can act as tissue-selective androgen receptor modulators (SARMs), which are particularly useful in treating androgen-dependent cancers like prostate cancer . The ability to selectively modulate androgen receptors suggests potential applications in cancer therapy.

- Neurological Effects : Some derivatives of pyrazole compounds have been investigated for their neuroprotective effects. They may influence pathways related to cognitive function and neurodegenerative diseases .

- Anti-inflammatory Properties : Research suggests that pyrazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies highlight the efficacy of related compounds, providing insights into the potential applications of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride:

- Prostate Cancer Treatment : A study demonstrated that SARMs could inhibit the growth of prostate cancer cells in vitro. The mechanism involved the modulation of androgen receptor signaling pathways, suggesting that similar compounds could be effective against other AR-dependent cancers .

- Neuroprotection : In preclinical models, pyrazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings indicate a potential role for this compound in treating neurodegenerative disorders .

- Anti-inflammatory Effects : A comparative study on various pyrazole compounds revealed significant anti-inflammatory activity, leading to reduced levels of pro-inflammatory cytokines in animal models. This suggests that the compound may be useful in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a broader class of 1,4-diazepane derivatives, which are pharmacologically significant due to their versatility in drug design. Below is a comparative analysis with structurally related compounds:

A. 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride ()

- Key Features :

- A pyrimidine ring replaces the pyrazole group.

- A methylsulfanyl (SCH₃) group is present at position 2 of the pyrimidine.

- Lacks the sulfonyl-aryl moiety.

- Implications: The pyrimidine ring may enhance π-π stacking interactions compared to pyrazole. Absence of the sulfonyl-aryl group limits hydrophobic binding in target receptors.

B. 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride ()

- Key Features: Substituted with a simple 2-methoxyethyl group. No aromatic or heteroaromatic substituents.

- Implications :

- Reduced steric bulk and hydrogen-bonding capacity compared to the target compound.

- Likely lower receptor affinity due to absence of aryl or heterocyclic motifs.

C. Triazole Derivatives ()

- Key Features :

- Example compounds include triazole rings and dioxolane moieties.

- Piperazine and extended aryl systems are present.

- Implications :

- Triazole groups offer distinct hydrogen-bonding patterns compared to pyrazole.

- The dioxolane ring introduces rigidity, contrasting with the flexible diazepane core.

Comparative Data Table

Key Research Findings

Structural Flexibility vs. Rigidity : The 1,4-diazepane core in the target compound allows adaptive binding to receptors, whereas rigid analogues (e.g., dioxolane-containing compounds in ) may exhibit higher selectivity but lower bioavailability .

Substituent Effects :

- Pyrazole vs. Pyrimidine: Pyrazole’s dual nitrogen atoms facilitate stronger hydrogen bonding, critical for enzyme inhibition. Pyrimidine derivatives () prioritize hydrophobic interactions .

- Sulfonyl-Aryl Group: Enhances binding to hydrophobic pockets in proteins, a feature absent in simpler derivatives like 1-(2-methoxyethyl)-1,4-diazepane .

Pharmacokinetics : Hydrochloride salts generally improve solubility, but bulky substituents (e.g., 3-chloro-2-methylphenyl) may reduce metabolic clearance rates compared to smaller groups like methoxyethyl .

Notes

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Synthesis and Characterization : The use of SHELX software () is critical for resolving the stereochemistry of such complex molecules .

- Future Directions : Comparative studies on receptor binding affinity and metabolic stability are needed to validate hypotheses derived from structural analysis.

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and a diazepane ring, which are known for their diverse biological activities. The presence of a sulfonyl group and a chloro-substituted aromatic ring further enhances its pharmacological profile.

Pharmacological Activity

Research indicates that compounds containing pyrazole and diazepane structures exhibit various biological activities, including:

- Anticancer Activity : Some studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown activity against various cancer cell lines, with IC50 values indicating potent effects on cell viability .

- Anti-inflammatory Effects : The incorporation of certain functional groups in pyrazole derivatives has been linked to anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Pyrazole-containing compounds have also been evaluated for their antimicrobial activities. Research suggests that these compounds can inhibit the growth of specific bacterial strains, making them candidates for further development as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

- Targeting Kinases : Similar compounds have been shown to act as kinase inhibitors, affecting signaling pathways involved in cell growth and proliferation. This can lead to reduced tumor growth in cancer models .

- Modulation of Receptor Activity : The compound may interact with various receptors, including androgen receptors, influencing pathways related to hormone signaling and potentially impacting tumorigenesis .

Case Studies

Several studies have provided insights into the biological activity of related compounds:

- A study on pyrazole derivatives indicated significant anticancer activity against A549 lung cancer cells, with some compounds achieving submicromolar GI50 values . This suggests that structural modifications can enhance potency.

- Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives in animal models, demonstrating reduced markers of inflammation following treatment .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Sulfonylation : Reacting the diazepane core with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Pyrazole Substitution : Introducing the 1H-pyrazol-1-yl ethyl group via nucleophilic substitution or coupling reactions (e.g., using a Mitsunobu reaction with diethyl azodicarboxylate) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

Q. What solvent systems and stability conditions are optimal for storage?

Methodological Answer:

- Solubility : DMSO or methanol for in vitro studies; aqueous buffers (pH 6–7) with <5% DMSO for biological assays .

- Stability : Store lyophilized solid at -20°C under inert gas (argon). Avoid prolonged exposure to light or humidity due to hydrolytic sensitivity of the sulfonyl group .

Advanced Research Questions

Q. How to design in vitro assays to investigate its mechanism of action in biological systems?

Methodological Answer:

- Target Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs or kinases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via liquid scintillation counting in cell lines (e.g., HEK293 or HeLa) .

- Data Normalization : Express results as % inhibition relative to baseline activity, using triplicate runs and ANOVA for statistical significance (p < 0.05) .

Q. How to resolve contradictions in pharmacological data across different assays (e.g., binding affinity vs. functional activity)?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. isothermal titration calorimetry) to rule out artifacts .

- Buffer Conditions : Test ionic strength/pH effects; e.g., Mg²⁺ ions may enhance kinase binding but inhibit phosphatase activity .

- Allosteric Modulation : Perform Schild analysis to determine if the compound acts as a competitive antagonist or allosteric modulator .

Q. What computational strategies can predict its pharmacokinetic (PK) properties?

Methodological Answer:

- In Silico Modeling :

- Validation : Compare computational results with in vivo PK studies in rodents (e.g., plasma half-life via LC-MS/MS) .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Screening : Use commercially available kits (e.g., Hampton Research Crystal Screen) with varying PEG concentrations, pH, and temperature .

- Microseeding : Introduce crushed microcrystals into fresh droplets to promote larger crystal growth.

- Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Refine with SHELXL, applying TWINABS for handling potential twinning .

Q. What strategies mitigate off-target effects in functional assays?

Methodological Answer:

- Selectivity Profiling : Screen against a panel of 50+ related targets (e.g., CEREP panels) to identify off-target interactions .

- CRISPR Knockout : Generate target gene-knockout cell lines to confirm on-target activity .

- Dose-Response Analysis : Use IC50/EC50 curves to differentiate specific effects from non-specific cytotoxicity (measured via MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.